![molecular formula C13H13F3N4 B2887462 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine CAS No. 2319723-36-7](/img/structure/B2887462.png)
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been thoroughly investigated.
科学研究应用
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine has been extensively studied for its potential use in cancer treatment, particularly in the treatment of B-cell malignancies. Preclinical studies have shown that this compound inhibits the growth and proliferation of cancer cells, and it has been shown to be effective in both in vitro and in vivo models. This compound has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and immunotherapy.
作用机制
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme, which plays a crucial role in the survival and proliferation of B-cell malignancies. By inhibiting BTK, this compound blocks the signaling pathways that promote cancer cell growth and survival. This compound has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and Tec kinase, which are involved in immune cell signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a potent inhibitory effect on BTK, ITK, and Tec kinase, which are involved in B-cell signaling and immune cell activation. In preclinical studies, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and suppress tumor growth. This compound has also been shown to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.
实验室实验的优点和局限性
One of the advantages of using 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine in lab experiments is its specificity for BTK and other kinases involved in B-cell signaling. This specificity allows researchers to study the effects of BTK inhibition on cancer cells and immune cells without affecting other cellular pathways. However, one limitation of using this compound in lab experiments is its potential toxicity, which can affect the viability of cells and the accuracy of experimental results.
未来方向
There are several future directions for the study of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine and its potential use in cancer treatment. One direction is to investigate the use of this compound in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to study the effects of this compound on different types of cancer, such as solid tumors. Additionally, the development of this compound analogs with improved potency and selectivity could lead to the discovery of more effective cancer treatments.
合成方法
The synthesis of 2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(trifluoromethyl)pyridine involves several steps, including the preparation of 3-(trifluoromethyl)pyridine, 3-(2-bromoethyl)azetidine, and 3-[(1H-pyrazol-1-yl)methyl]azetidine. The final step involves the coupling of these three compounds to form this compound. The synthesis of this compound has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.
属性
IUPAC Name |
2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)11-3-1-4-17-12(11)19-7-10(8-19)9-20-6-2-5-18-20/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJBEOKFEIUCQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=CC=N2)C(F)(F)F)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B2887379.png)

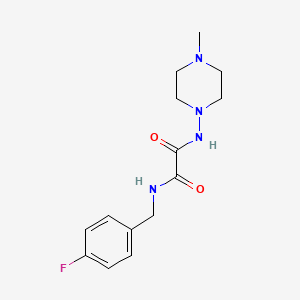
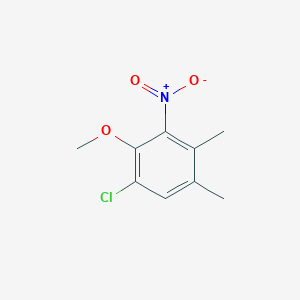
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B2887384.png)
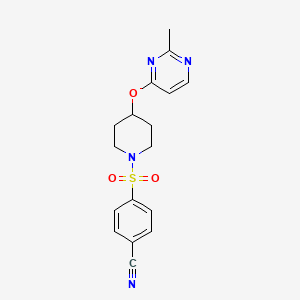

![2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2887393.png)
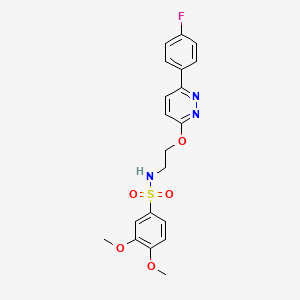
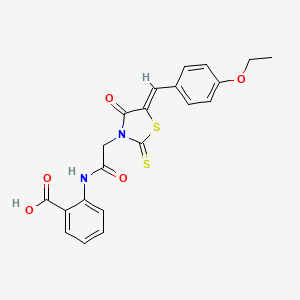
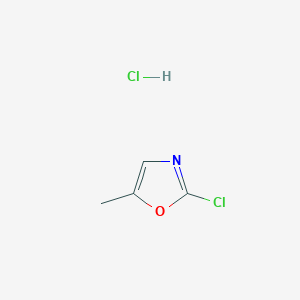
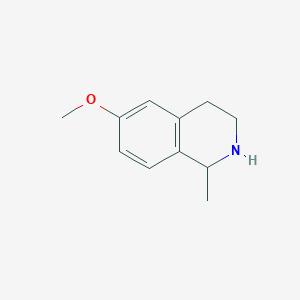
![5-{[(3-Chlorophenyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B2887399.png)
![N-([2,4'-bipyridin]-3-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2887402.png)